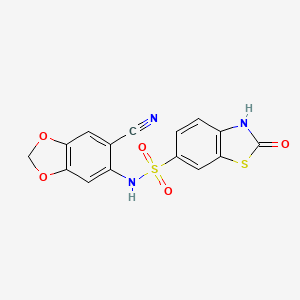![molecular formula C28H28ClN3O2 B11061948 1-(4-Chlorobenzyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11061948.png)
1-(4-Chlorobenzyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a diphenylmethyl piperazine moiety, and a pyrrolidine-2,5-dione core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the intermediate compound.
Attachment of the Diphenylmethyl Piperazine Moiety: This step usually involves the reaction of the intermediate with diphenylmethyl piperazine under specific conditions to ensure the correct attachment.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C28H28ClN3O2 |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H28ClN3O2/c29-24-13-11-21(12-14-24)20-32-26(33)19-25(28(32)34)30-15-17-31(18-16-30)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,25,27H,15-20H2 |
InChI Key |
PXJBBDRWDTWZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061866.png)
![3-(1,3-Benzodioxol-5-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061870.png)
![3-Cyclopropyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061881.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one](/img/structure/B11061884.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B11061891.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061898.png)
![N~2~,1-Bis(4-chlorophenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11061902.png)
![1-(3-methylphenyl)-4-(thiophen-3-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11061904.png)
![ethyl 6-methyl-2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11061908.png)
![2-methyl-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11061909.png)
![(4R,4aR,5S,8R)-2-amino-4-(3-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile](/img/structure/B11061912.png)
![Ethyl 3,6-diamino-5-cyano-4-(4-methoxybenzoyl)thieno[2,3-B]pyridine-2-carboxylate](/img/structure/B11061920.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11061932.png)
